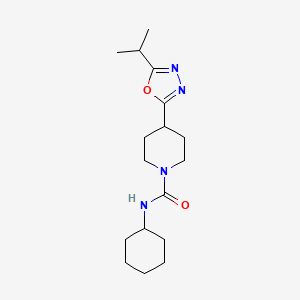
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a pyridazinone ring, and an ethoxypyridine moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropylating agents under controlled conditions.
Attachment of the ethoxypyridine moiety: This can be done through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
化学反応の分析
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, would be optimized based on the desired outcome.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
科学的研究の応用
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes and pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide may include other pyridazinone derivatives, cyclopropyl-containing compounds, and ethoxypyridine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, selectivity, or potency in various applications.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-ethoxypyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-16-10-13(8-9-19-16)11-20-18(24)12(2)22-17(23)7-6-15(21-22)14-4-5-14/h6-10,12,14H,3-5,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXPYFOYZWTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CNC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)



![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)
![N'-(3,5-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2974196.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)

![[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE](/img/structure/B2974203.png)



![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)
